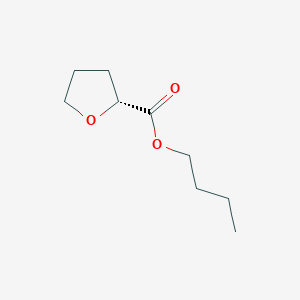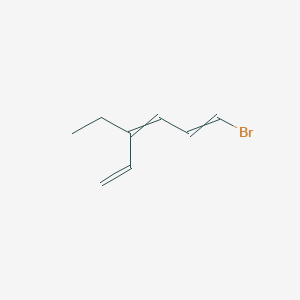
1-Bromo-4-ethylhexa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-ethylhexa-1,3,5-triene is an organic compound with the molecular formula C8H11Br. It consists of a bromine atom attached to a hexa-1,3,5-triene backbone with an ethyl group at the fourth position. This compound is notable for its conjugated system of double bonds, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethylhexa-1,3,5-triene can be synthesized through various methods. One common approach involves the bromination of 4-ethylhexa-1,3,5-triene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-ethylhexa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: Reduction can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Substitution: 4-ethylhexa-1,3,5-triene derivatives with different functional groups.
Oxidation: Epoxides or alcohols.
Reduction: Alkanes or alkenes.
Applications De Recherche Scientifique
1-Bromo-4-ethylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-ethylhexa-1,3,5-triene involves its ability to participate in various chemical reactions due to its conjugated system of double bonds. The bromine atom can act as a leaving group, facilitating substitution reactions. The compound’s conjugated system also allows for electron delocalization, which can influence its reactivity and stability.
Comparaison Avec Des Composés Similaires
Hexa-1,3,5-triene: Lacks the bromine and ethyl substituents.
1-Bromohexa-1,3,5-triene: Similar structure but without the ethyl group.
4-Ethylhexa-1,3,5-triene: Similar structure but without the bromine atom.
Uniqueness: 1-Bromo-4-ethylhexa-1,3,5-triene is unique due to the presence of both the bromine atom and the ethyl group, which impart distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
378185-00-3 |
|---|---|
Formule moléculaire |
C8H11Br |
Poids moléculaire |
187.08 g/mol |
Nom IUPAC |
1-bromo-4-ethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H11Br/c1-3-8(4-2)6-5-7-9/h3,5-7H,1,4H2,2H3 |
Clé InChI |
AZSRFSXOBLFNSN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC=CBr)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)
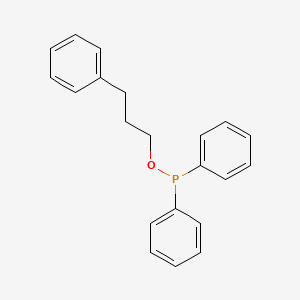
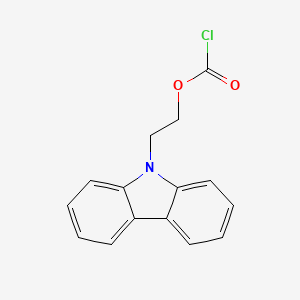
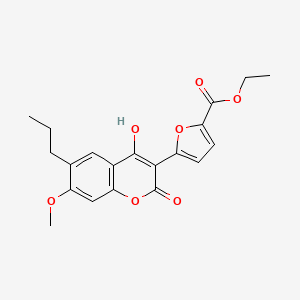
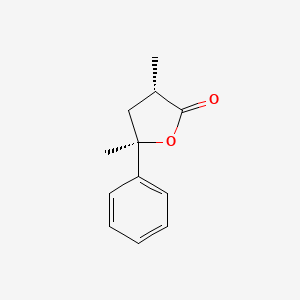
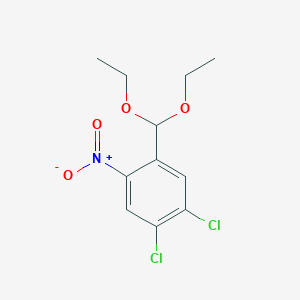
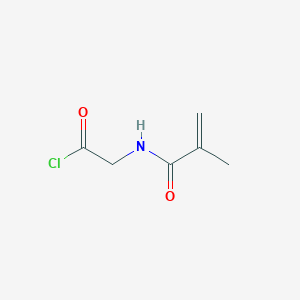
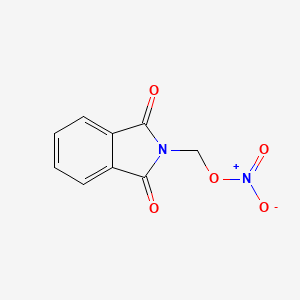


![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
